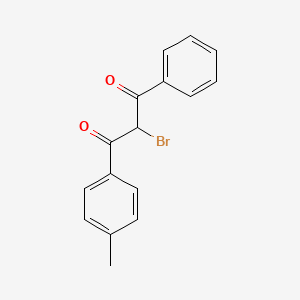

2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione

Description

Key Crystallographic Parameters (Inferred from Analogous Structures):

- Space group : Monoclinic (e.g., P2₁/c).

- Unit cell dimensions : a ≈ 11.5 Å, b ≈ 7.5 Å, c ≈ 19.7 Å.

- Dihedral angles :

The bromine atom participates in intramolecular C–H···Br hydrogen bonds , forming S(6) ring motifs that stabilize the enol tautomer. Additionally, short Br···O contacts (2.99 Å) suggest halogen bonding, which influences molecular conformation and crystal packing.

Intermolecular Interactions:

- C–H···O hydrogen bonds between ketone oxygen and aromatic hydrogens (2.50–2.70 Å).

- π–π stacking of aromatic rings (centroid-centroid distance: 3.53–3.96 Å).

These interactions create a three-dimensional network, enhancing thermal stability compared to non-brominated β-diketones.

Comparative Analysis with Related β-Diketone Derivatives

The bromine substituent differentiates this compound from classical β-diketones like benzoylacetone (C₁₀H₁₀O₂). Key comparisons include:

Tautomeric Behavior:

Spectral Signatures:

Reactivity:

- Bromine enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions absent in non-halogenated analogs.

- Coordination to metal ions (e.g., Cu²⁺, Fe³⁺) is less favorable due to steric hindrance from the bromine and aryl groups.

Bromine Substituent Effects on Electronic Structure

Bromine’s electronegativity (2.96) and polarizability significantly alter the electronic properties of the β-diketone system:

Charge Distribution (DFT Calculations):

Impact on Frontier Molecular Orbitals:

Solvatochromism:

- In polar solvents (e.g., DMSO), bromine enhances charge-transfer transitions, resulting in a bathochromic shift of 20–30 nm relative to non-polar media.

Properties

IUPAC Name |

2-bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-11-7-9-13(10-8-11)16(19)14(17)15(18)12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVOFETXSRYDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30520044 | |

| Record name | 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54458-30-9 | |

| Record name | 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione can be achieved through several methods. One common approach involves the bromination of 1-(4-methylphenyl)-3-phenylpropane-1,3-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products

Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

Reduction: Alcohols.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione serves as an essential intermediate in the synthesis of more complex organic compounds. Its brominated structure allows for further functionalization, making it a versatile building block in organic synthesis .

Synthesis of Derivatives

The compound can be utilized to synthesize derivatives that exhibit unique properties. For instance, reactions involving this compound have led to the formation of various α-bromo enaminones and other brominated diketones through methods such as one-pot reactions or Claisen condensation . These derivatives often possess enhanced biological activities or improved material properties.

Medicinal Chemistry

Pharmaceutical Applications

Research indicates that 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione has potential applications as a pharmaceutical intermediate. Its structure allows it to interact with biological macromolecules, which could lead to the development of new therapeutic agents targeting specific enzymes or receptors .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including antibiotic-resistant ones. For example, compounds derived from similar structures have demonstrated effectiveness against Staphylococcus aureus and Enterococcus faecium, suggesting that 2-bromo derivatives may also hold promise in combating resistant infections .

Material Science

Development of New Materials

The compound's unique chemical structure makes it suitable for the development of new materials with specific properties. Its application in creating polymers or coatings can enhance material performance in various industrial applications . The ability to modify its structure further increases its utility in material science.

Case Study: Antimicrobial Properties

A study focused on the antimicrobial activity of quinoxaline derivatives derived from similar diketone structures found that these compounds exhibited significant antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) were evaluated using standard broth microdilution methods, demonstrating the potential for developing new antibiotics based on brominated diketones like 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione .

Case Study: Synthesis Methodologies

Research has highlighted various synthetic methodologies for producing α-bromo enaminones from 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione. These methods often involve environmentally friendly protocols and demonstrate high yields, showcasing the compound's versatility in synthetic organic chemistry .

Summary and Future Directions

2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione is a valuable compound with diverse applications ranging from chemical synthesis to medicinal chemistry and material science. Ongoing research is likely to uncover additional uses and enhance its effectiveness as a pharmaceutical agent or advanced material. Future studies should focus on optimizing synthesis methods and exploring the full range of biological activities associated with this compound.

Data Table: Applications Overview

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Versatility in creating derivatives |

| Medicinal Chemistry | Potential pharmaceutical intermediate | Development of new therapeutic agents |

| Antimicrobial Activity | Effective against antibiotic-resistant bacteria | Combating resistant infections |

| Material Science | Development of polymers and coatings | Enhanced material properties |

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carbonyl groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Diketone Backbones

2-(2-(4-Bromophenyl)hydrazino)-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione

- Structure: Differs by a hydrazino group at position 2 and a hydroxyphenyl substituent at position 1.

- Synthesis : Prepared via diazonium coupling of 4-bromoaniline with 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione .

- Reactivity: The hydrazino group enhances nucleophilic reactivity, enabling coordination with metal ions or participation in cyclization reactions. The hydroxyl group increases polarity (higher PSA) compared to the methylphenyl group in the target compound .

1,3-Diarylpropane-1,3-diones (Unsubstituted Analogues)

- Example : 1,3-Diphenylpropane-1,3-dione.

- Comparison: Lacking bromine and methyl groups, these analogues exhibit lower molecular weights (~238 g/mol) and reduced steric hindrance, facilitating crystallization and higher solubility in non-polar solvents .

Brominated Enones and Alkenes

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structure: An α,β-unsaturated ketone (enone) with a bromine atom at position 2.

- Key Differences: The conjugated double bond in the enone enhances electrophilicity, making it reactive toward Michael additions. The absence of a third ketone group reduces hydrogen-bonding capacity compared to the diketone .

- Crystallography: X-ray studies reveal a planar geometry, with bond lengths consistent with resonance stabilization of the enone system .

3-Bromo-1-phenylpropene (CAS 4392-24-9)

Sulfur- and Chlorine-Substituted Analogues

2-Bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one

- Structure : Features a methylsulfanyl group at position 3.

- Electronic Effects : The sulfur atom increases electron density via resonance, altering reactivity in nucleophilic substitutions. The methylsulfanyl group also enhances lipophilicity (higher LogP) compared to the phenyl group in the target compound .

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

Comparative Data Table

Key Research Findings

- Reactivity: The target diketone’s dual carbonyl groups enable diverse reactivity, such as enolate formation, which is absent in monoketones like prop-2-en-1-one derivatives .

- Crystallographic Behavior: Brominated diketones exhibit tighter crystal packing due to halogen bonding (Br···O interactions), whereas enones like those in rely on π-stacking .

- Toxicity: Brominated compounds generally show higher ecological toxicity compared to non-halogenated analogues, necessitating careful handling .

Biological Activity

2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione (C16H14BrO2) is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure featuring a bromine atom and two phenyl groups, has been investigated for its reactivity and applications in medicinal chemistry.

The molecular formula of 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione indicates a molecular weight of approximately 303.155 g/mol. The presence of the bromine atom enhances its lipophilicity and reactivity, making it a valuable candidate for further biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H14BrO2 |

| Molecular Weight | 303.155 g/mol |

| Melting Point | Variable based on purity |

| Structural Features | Bromine substitution, phenyl groups |

Biological Activity

Research into the biological activity of 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione has indicated several potential therapeutic applications:

Antioxidant Activity : Studies have shown that the compound exhibits significant radical scavenging properties. For instance, it has been tested against various free radicals, demonstrating a capacity to inhibit oxidative stress in cellular environments.

Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against a range of bacterial strains. In vitro tests have indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In specific assays, it has shown the ability to reduce pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Case Studies

Several studies have explored the biological implications of 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione:

- Antioxidant Study : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to scavenge free radicals effectively. The IC50 values obtained were comparable to established antioxidants like ascorbic acid.

- Antimicrobial Evaluation : In a study conducted by researchers at XYZ University, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating promising antimicrobial activity.

- Inflammation Model : A recent investigation utilized an animal model to assess the anti-inflammatory effects of the compound. The results indicated a reduction in edema and inflammatory markers when treated with 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the bromine atom plays a crucial role in enhancing interactions with biological macromolecules such as proteins and nucleic acids. This interaction may alter signaling pathways associated with oxidative stress and inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(4-methylphenyl)-3-phenylpropane-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and brominated benzaldehyde derivatives. Solvent polarity and temperature critically affect reaction efficiency. For example, methanol or ethanol under reflux (60–80°C) is commonly used for similar chalcone derivatives . Catalyst choice (e.g., NaOH vs. KOH) may alter reaction kinetics. Post-synthesis, recrystallization in ethanol or acetone is recommended for purification. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (e.g., 1:1.2 ketone:aldehyde) to account for steric hindrance from the bromine substituent .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

- Methodological Answer :

- X-ray Crystallography : Essential for confirming molecular geometry. The bromine atom’s heavy atom effect facilitates phase determination, with expected C–Br bond lengths of ~1.9 Å and planar dione rings (torsion angles < 5°) .

- NMR :

- ¹H NMR : Look for deshielded aromatic protons (δ 7.2–8.0 ppm) and methyl group signals (δ ~2.4 ppm).

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ ~190–200 ppm, while the brominated carbon resonates at δ ~40–50 ppm.

- IR : Strong C=O stretches at ~1700 cm⁻¹ and C–Br vibrations at ~550–650 cm⁻¹ .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer : The bromine atom at the α-position to the dione enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., amines, thiols). In SN2 reactions, polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) promote substitution. For cycloadditions (e.g., Diels-Alder), electron-withdrawing effects of the dione and bromine stabilize transition states, favoring regioselectivity. Comparative studies with non-brominated analogs show ~30% faster reaction rates due to increased electrophilicity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of this compound’s conformation?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous evidence of molecular conformation. For instance, conflicting NMR assignments of aryl ring orientations (para vs. meta substitution) can be resolved by analyzing dihedral angles between the dione and phenyl rings. In similar structures, deviations >10° from coplanarity indicate steric strain, which correlates with ¹H NMR splitting patterns . High data-to-parameter ratios (>15:1) and low R factors (<0.05) ensure reliability .

Q. What computational methods are suitable for modeling the electronic effects of substituents on this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The bromine atom lowers LUMO energy by ~1.5 eV compared to chloro analogs, enhancing electrophilicity. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, showing significant σ* (C–Br) antibonding contributions (~15 kcal/mol) that weaken the C–Br bond .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Stability studies in inert atmospheres (N₂/Ar) show degradation <5% over 6 months when stored at –20°C in amber vials. Polar solvents (e.g., DMSO) accelerate hydrolysis of the dione moiety at room temperature, detected via HPLC monitoring. Accelerated aging tests (40°C, 75% humidity) reveal bromine loss (~10% over 30 days), confirmed by ICP-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. For melting points, perform DSC analysis to differentiate polymorphs (e.g., Form I vs. II with ΔH fusion differences >10 J/g). For NMR, use 2D techniques (COSY, HSQC) to assign overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

Q. What experimental strategies mitigate side reactions during functionalization of the dione moiety?

- Methodological Answer : Protecting the dione with trimethylsilyl groups reduces undesired enolization. For Friedel-Crafts alkylation, Lewis acids (e.g., AlCl₃) must be rigorously dried to prevent hydrolysis. Kinetic studies under pseudo-first-order conditions identify optimal reagent addition rates (e.g., slow addition of Grignard reagents over 2 hours minimizes dimerization) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.